
1-(Allyloxy)-2-bromo-5-chloro-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Allyloxy)-2-bromo-5-chloro-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of an allyloxy group attached to a benzene ring, which is further substituted with bromine, chlorine, and fluorine atoms. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1-(Allyloxy)-2-bromo-5-chloro-3-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: Chlorine can be introduced using chlorine gas or other chlorinating agents.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Allylation: The allyloxy group can be introduced through an etherification reaction using allyl bromide and a suitable base like potassium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
1-(Allyloxy)-2-bromo-5-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the bromine atom with an amine or thiol group.
Oxidation and Reduction: The allyloxy group can undergo oxidation to form epoxides or reduction to form alkanes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Allyloxy)-2-bromo-5-chloro-3-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its halogenated structure, which can interact with biological macromolecules.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(Allyloxy)-2-bromo-5-chloro-3-fluorobenzene exerts its effects depends on its interaction with molecular targets. The halogen atoms can form halogen bonds with biological targets, influencing enzyme activity or receptor binding. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Allyloxy)-2-bromo-5-chloro-3-fluorobenzene include:
1-Allyloxy-4-propoxybenzene: Known for its insect repellent properties.
1,4-Diallyloxybenzene: Used in the study of chemical reactions and material science.
1,4-Dipropoxybenzene: Investigated for its effects on biological systems.
Compared to these compounds, this compound is unique due to the presence of multiple halogen atoms, which can significantly alter its chemical reactivity and biological interactions.
Eigenschaften
Molekularformel |
C9H7BrClFO |
|---|---|
Molekulargewicht |
265.50 g/mol |
IUPAC-Name |
2-bromo-5-chloro-1-fluoro-3-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H7BrClFO/c1-2-3-13-8-5-6(11)4-7(12)9(8)10/h2,4-5H,1,3H2 |
InChI-Schlüssel |
FMOZTOCEYCGZPW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C(=CC(=C1)Cl)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


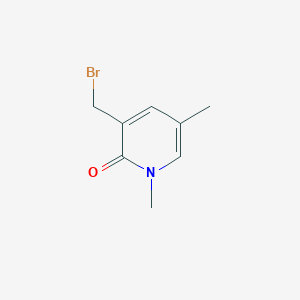

![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)
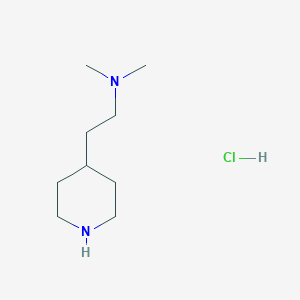
![7-Nitrospiro[isochromane-3,4'-piperidin]-1-one](/img/structure/B13672529.png)
![3-Iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13672532.png)
![(4-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672533.png)
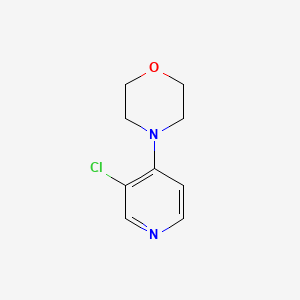
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-one](/img/structure/B13672539.png)
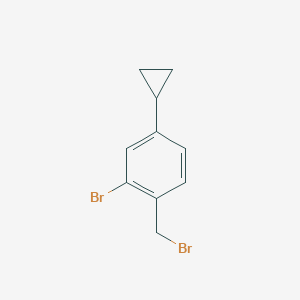
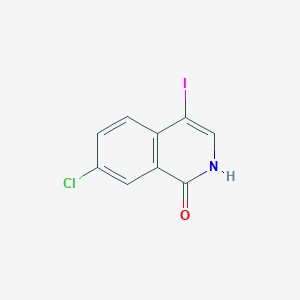
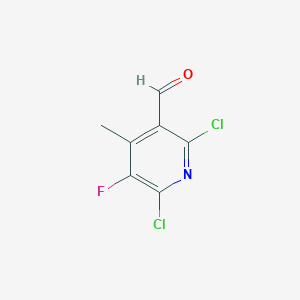
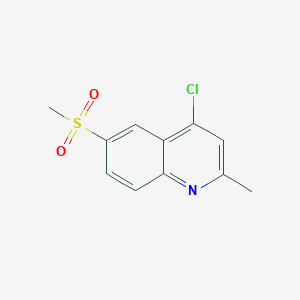
![3-Chloroimidazo[1,2-a]pyridin-8-ol](/img/structure/B13672566.png)
